molecular formula C17H14N2O5 B3112607 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline CAS No. 190728-24-6

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline

Cat. No. B3112607
M. Wt: 326.3 g/mol
InChI Key: YRYKZXCOGVCXBN-UHFFFAOYSA-N
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Patent
US08877776B2

Procedure details

A solution containing potassium formate (5.0 kg), formic acid (3.0 kg), and water (16.0 kg) was added to a mixture of 6,7-dimethoxy-4-(4-nitro-phenoxy)-quinoline (4.0 kg), 10% palladium on carbon (50% water wet, 0.4 kg) in tetrahydrofuran (40.0 kg) that had been heated to approximately 60° C. The addition was carried out such that the temperature of the reaction mixture remained approximately 60° C. When the reaction was deemed complete as determined using in-process HPLC analysis (<2% starting material remaining, typically 1 5 hours), the reactor contents were filtered. The filtrate was concentrated by vacuum distillation at approximately 35° C. to half of its original volume, which resulted in the precipitation of the product. The product was recovered by filtration, washed with water (12.0 kg), and dried under vacuum at approximately 50° C. to afford the title compound (3.0 kg; 97% AUC).
Name
potassium formate
Quantity
5 kg
Type
reactant
Reaction Step One
Quantity
3 kg
Type
reactant
Reaction Step One
Name
Quantity
16 kg
Type
reactant
Reaction Step One
Quantity
4 kg
Type
reactant
Reaction Step Two
Quantity
0.4 kg
Type
catalyst
Reaction Step Two
Quantity
40 kg
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
C([O-])=O.[K+].C(O)=O.O.[CH3:9][O:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][C:20]=1[O:21][CH3:22])[N:17]=[CH:16][CH:15]=[C:14]2[O:23][C:24]1[CH:29]=[CH:28][C:27]([N+:30]([O-])=O)=[CH:26][CH:25]=1>[Pd].O1CCCC1>[CH3:9][O:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][C:20]=1[O:21][CH3:22])[N:17]=[CH:16][CH:15]=[C:14]2[O:23][C:24]1[CH:25]=[CH:26][C:27]([NH2:30])=[CH:28][CH:29]=1 |f:0.1|

Inputs

Step One
Name
potassium formate
Quantity
5 kg
Type
reactant
Smiles
C(=O)[O-].[K+]
Name
Quantity
3 kg
Type
reactant
Smiles
C(=O)O
Name
Quantity
16 kg
Type
reactant
Smiles
O
Step Two
Name
Quantity
4 kg
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0.4 kg
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 kg
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
remained approximately 60° C
FILTRATION
Type
FILTRATION
Details
typically 1 5 hours), the reactor contents were filtered
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by vacuum distillation at approximately 35° C. to half of its original volume, which
CUSTOM
Type
CUSTOM
Details
resulted in the precipitation of the product
FILTRATION
Type
FILTRATION
Details
The product was recovered by filtration
WASH
Type
WASH
Details
washed with water (12.0 kg)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at approximately 50° C.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3 kg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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